3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]benzimidazole core, which is a fused ring system combining pyridine and benzimidazole, with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- typically involves multi-step organic reactions. The process may start with the formation of the pyrido[1,2-a]benzimidazole core through cyclization reactions. Subsequent steps involve the introduction of the carbonitrile group, methyl group, propenyl group, and undecylamino group through various substitution and addition reactions. Common reagents used in these reactions include nitriles, alkyl halides, and amines, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The functional groups attached to the core structure can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases or acids are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives: Compounds with similar core structures but different functional groups.
Benzimidazole derivatives: Compounds containing the benzimidazole ring system.
Pyridine derivatives: Compounds with a pyridine ring structure.
Uniqueness
Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
612037-59-9 |
---|---|
Molecular Formula |
C27H36N4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H36N4/c1-4-6-7-8-9-10-11-12-15-19-29-26-22(16-5-2)21(3)23(20-28)27-30-24-17-13-14-18-25(24)31(26)27/h5,13-14,17-18,29H,2,4,6-12,15-16,19H2,1,3H3 |
InChI Key |
FAJNGBUSJYEWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.